9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone class, characterized by a fused tricyclic core. Its structure includes a 3,5-difluorophenyl group at position 9 and a 4-methylphenyl substituent at position 5. These substituents likely influence its electronic properties, solubility, and biological activity. Synthesis methods for related triazoloquinazolinones involve cyclocondensation reactions, often catalyzed by deep eutectic solvents (e.g., NGPU) or acid/base systems .
Properties
Molecular Formula |
C23H20F2N4O |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20F2N4O/c1-12-3-5-14(6-4-12)15-9-19-21(20(30)10-15)22(16-7-17(24)11-18(25)8-16)29-23(27-19)26-13(2)28-29/h3-8,11,15,22H,9-10H2,1-2H3,(H,26,27,28) |
InChI Key |
HRUNBBBVXULVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=CC(=C5)F)F)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reducing agents can be used to modify the triazole ring, potentially leading to the formation of dihydro derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the fluorinated triazoloquinazoline structure make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in fluorescence studies due to its ability to selectively bind to certain metal ions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazoloquinazolinones exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Key comparisons include:
- Electron-Withdrawing vs.
- Steric Effects : The 4-methylphenyl group at position 6 introduces moderate steric bulk, contrasting with the dimethyl groups in , which may reduce solubility .
Pharmacological Properties and Selectivity
highlights the importance of substituents in receptor selectivity:
- 4-Hydroxybenzaldehyde-derived analogs (e.g., 7a) : Exhibit RXFP4 selectivity (efficacy = 113.9 ± 13.9%) but poor solubility (MolLog S = -5.69) .
- Thiopyrano-modified analogs (e.g., 14b): Retain RXFP4 agonism while improving solubility (MolLog S = -4.02) and selectivity ratios (RXFP4/RXFP3 = 26.9) .
However, the absence of a 4-OH group could reduce selectivity compared to 7a.
Physicochemical Properties
Solubility and steric effects are critical for drug-likeness:
- Compound 14b (): Improved solubility (MolLog S = -4.02) due to thiopyrano modification vs. triazoloquinazolinone core .
- Target Compound : The 4-methylphenyl group may reduce solubility relative to polar substituents (e.g., 4-OH in 7a), necessitating formulation optimization.
Biological Activity
The compound 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The presence of difluorophenyl and phenyl substituents enhances its chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N4O
- Molecular Weight : Approximately 396.41 g/mol
The structural complexity of this compound includes a triazole ring fused to a quinazoline framework, which is significant for its biological activity. The fluorinated phenyl groups may enhance lipophilicity and bioavailability compared to other similar compounds.
Anticancer Activity
Research indicates that compounds within the quinazolinone class often exhibit significant anticancer properties. For instance, derivatives with similar structures have shown varying degrees of activity based on their substituents and stereochemistry. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study assessed the compound's efficacy against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that the compound exhibited notable antiproliferative action, with an estimated IC50 range of 6.587 to 11.10 µM for HT-29 cells. Mechanistically, it was found to induce apoptosis via the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential role in treating infections.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 | 6.587 - 11.10 µM | Apoptosis via mitochondrial pathway |
| Antimicrobial | Various bacterial strains | Not specified | Potential inhibition of bacterial growth |
Mechanistic Insights
The biological activity of This compound can be attributed to its ability to interact with specific biological targets. The unique combination of triazole and quinazoline rings allows for diverse interactions that could lead to varied therapeutic effects.
Interaction Studies
Interaction studies are crucial for understanding how this compound engages with biological targets. Preliminary investigations suggest that the compound may interact with enzymes or receptors involved in cancer proliferation or microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
